molecular formula C16H24N4O3 B3027863 (R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1417789-30-0

(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B3027863
CAS No.: 1417789-30-0
M. Wt: 320.39
InChI Key: PHDFYBYSMOSPPI-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and a pyrimidine ring linked via an ether (oxy) group at position 3. The pyrimidine moiety is substituted at position 6 with a cyclopropylamino group. The stereochemistry (R-configuration) may influence binding affinity and selectivity in biological systems, though specific pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

tert-butyl (3R)-3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-7-6-12(9-20)22-14-8-13(17-10-18-14)19-11-4-5-11/h8,10-12H,4-7,9H2,1-3H3,(H,17,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDFYBYSMOSPPI-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801110301
Record name 1-Pyrrolidinecarboxylic acid, 3-[[6-(cyclopropylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417789-30-0
Record name 1-Pyrrolidinecarboxylic acid, 3-[[6-(cyclopropylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[[6-(cyclopropylamino)-4-pyrimidinyl]oxy]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, also known by its CAS number 1353997-36-0, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H25N5O2
  • Molecular Weight : 319.40 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a pyrimidine derivative, which contributes to its biological activity.

The biological activity of (R)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in viral replication and metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antiviral Activity

Research indicates that compounds similar to (R)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate exhibit antiviral properties. For instance, derivatives have shown effectiveness against influenza virus neuraminidase, with studies demonstrating significant reductions in viral cytopathogenic effects in cell cultures .

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results suggest that it possesses selective cytotoxicity, sparing normal cells while effectively inhibiting the proliferation of cancer cells .

Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of related compounds demonstrated that (R)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate significantly reduced viral load in infected cell cultures. The effective concentration required to achieve a 50% reduction in cytopathogenic effects was established using MTT assays .

Study 2: Cancer Cell Line Testing

In another study focused on cancer treatment, the compound was tested against several human cancer cell lines. Results showed a dose-dependent response, with IC50 values indicating potent activity against specific types of cancer cells while exhibiting minimal toxicity to healthy cells .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntiviralSignificant reduction in viral load
CytotoxicitySelective against cancer cells
Enzyme InhibitionInhibitory effect on neuraminidase

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is primarily explored for its role as a pharmacological agent. Its structure suggests potential activity as an inhibitor in various biological pathways, particularly those involving pyrimidine derivatives.

Potential Therapeutic Uses :

  • Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, making this compound a candidate for further investigation in oncology .
  • Antiviral Properties : There is ongoing research into the effectiveness of pyrimidine derivatives against viral infections, including those caused by RNA viruses .

Drug Development

The compound's unique structural features allow it to interact with specific biological targets, which is crucial in drug design. Its application in drug development focuses on:

  • Targeting Kinases : Kinase inhibitors are a significant area of interest, and similar compounds have shown promise in inhibiting various kinases involved in cancer progression .
  • Neuropharmacology : The compound may be studied for its effects on neurological pathways, potentially leading to treatments for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of pyrimidine derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines. The introduction of cyclopropyl groups was noted to improve selectivity and potency against tumor cells while reducing toxicity to normal cells .

Case Study 2: Antiviral Efficacy

Research conducted on pyrimidine-based compounds revealed significant antiviral activity against hepatitis C virus (HCV). The mechanism of action was linked to the inhibition of viral replication through interference with the viral RNA polymerase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on substituents, molecular properties, and storage/hazard profiles:

Compound Name CAS No. Molecular Formula Molecular Weight Pyrimidine Substituent Linkage Storage Hazard Statements
(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (Target Compound) N/A* C16H25N5O3† 335.41† Cyclopropylamino Oxy N/A N/A
(R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate 1354014-71-3 C15H23N3O4 309.36 Ethoxy Oxy Refrigeration Not specified
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate 1354000-24-0 C17H28N4O3 336.43 Diethylamino Oxy Sealed, dry, 2–8°C H302, H315, H319
(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate 1353997-36-0 C16H25N5O2 319.40 Cyclopropylamino Amino N/A Not specified

*Note: The target compound’s CAS number and exact molecular weight are inferred from structural analogs. †Calculated based on analogous compounds.

Key Structural and Functional Differences:

Ethoxy (CAS 1354014-71-3): The ethoxy group is an electron-donating substituent, which may increase metabolic stability compared to amino-linked analogs. However, ethers are generally less reactive than amines, limiting functionalization opportunities. Diethylamino (CAS 1354000-24-0): The diethylamino group is bulkier and more lipophilic, which could improve membrane permeability but reduce solubility.

Linkage Type: The oxy linkage (ether) in the target compound and its ethoxy/diethylamino analogs contrasts with the amino linkage in CAS 1353997-36-0. Ether bonds are hydrolytically stable under physiological conditions, whereas amino linkages may participate in hydrogen bonding or enzymatic cleavage.

Physicochemical Properties: Molecular Weight: The diethylamino derivative (336.43 g/mol) is heavier than the ethoxy analog (309.36 g/mol), reflecting increased lipophilicity. Storage Conditions: Refrigeration is recommended for the ethoxy analog, while the diethylamino compound requires dry storage at 2–8°C, suggesting sensitivity to moisture or thermal degradation.

Hazard Profiles: The diethylamino derivative carries warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319), likely due to its amine functionality. The ethoxy and cyclopropylamino analogs lack specified hazards, though this may reflect incomplete data.

Q & A

Basic Question: How can the synthesis of (R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate be optimized for high yield and enantiomeric purity?

Methodological Answer:

  • Key Steps :
    • Coupling Reactions : Utilize nucleophilic aromatic substitution (SNAr) between pyrimidine derivatives and pyrrolidine intermediates. Ensure anhydrous conditions to avoid hydrolysis of the tert-butyl carbamate group .
    • Chiral Resolution : Employ chiral auxiliaries or catalysts during the cyclopropane amine coupling step to preserve the (R)-configuration. Techniques like asymmetric hydrogenation or enzymatic resolution may enhance enantioselectivity .
    • Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate the product. Confirm purity via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .
  • Troubleshooting : Monitor reaction progress with LC-MS to detect intermediates. If yield drops below 60%, adjust stoichiometry of cyclopropane amine or activate the pyrimidine leaving group (e.g., replace chloride with triflate) .

Basic Question: What analytical methods are critical for characterizing the compound’s structural and stereochemical integrity?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Perform ¹H/¹³C NMR in deuterated DMSO or CDCl3. Key signals include tert-butyl protons (δ ~1.4 ppm), pyrrolidine carbamate carbonyl (δ ~155 ppm), and pyrimidine aromatic protons (δ ~8.2–8.5 ppm) .
    • HRMS : Use electrospray ionization (ESI+) to confirm molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₁₆H₂₅N₅O₃ .
  • Stereochemical Analysis :
    • Chiral HPLC : Compare retention times with racemic mixtures on a Chiralcel OD-H column (hexane/isopropanol 90:10, 1 mL/min).
    • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve the (R)-configuration unambiguously .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements :
    • Respiratory : Use NIOSH-approved N95 masks if handling powders to avoid inhalation .
    • Gloves/Eye Protection : Nitrile gloves and chemical goggles are mandatory due to potential skin/eye irritation .
  • Emergency Measures :
    • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to limit vapor exposure .

Advanced Question: How can researchers investigate the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Binding Assays :
    • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
    • Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts in the presence of the compound to assess stabilization .
  • Cellular Studies :
    • Dose-Response Curves : Treat cell lines (e.g., HEK293) with 0.1–100 µM compound and measure downstream signaling via Western blot (e.g., phosphorylation markers) .

Advanced Question: What strategies can elucidate the impact of the (R)-enantiomer versus the (S)-enantiomer on target selectivity?

Methodological Answer:

  • Enantiomer-Specific Assays :
    • Synthetic Separation : Resolve racemic mixtures via preparative chiral HPLC (Chiralpak IA column, heptane/ethanol 85:15) to isolate pure (R) and (S) forms .
    • Biological Testing : Compare IC50 values in enzymatic assays (e.g., kinase inhibition). A >10-fold difference suggests enantiomer-specific binding .
  • Computational Modeling :
    • Docking Simulations : Use Schrödinger Suite to model both enantiomers in the target’s active site. Identify steric clashes or hydrogen-bonding disparities .

Advanced Question: How should researchers address contradictions between high purity (HPLC) and inconsistent bioactivity data?

Methodological Answer:

  • Root-Cause Analysis :
    • Degradation Check : Perform accelerated stability studies (40°C/75% RH for 4 weeks). If potency drops, add antioxidants (e.g., BHT) to formulations .
    • Orthogonal Purity Methods : Combine HPLC with qNMR to detect non-UV-active impurities (e.g., residual solvents) .
  • Batch Comparison : Analyze multiple synthetic batches via LC-MS/MS to identify lot-specific impurities (e.g., de-cyclopropylated byproducts) .

Advanced Question: What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • In Vitro Stability :
    • Plasma Stability : Incubate compound (10 µM) in human plasma at 37°C. Quench with acetonitrile at 0, 15, 30, 60, 120 min and quantify via LC-MS .
    • pH Stability : Test solubility and degradation in buffers (pH 1.2, 4.5, 6.8, 7.4) for 24 hours. Use UPLC-PDA to track degradation products .
  • Solid-State Stability :
    • Store under ICH Q1A conditions (25°C/60% RH, 40°C/75% RH). Monitor crystallinity via XRPD to detect amorphous transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.